![molecular formula C13H19NO2S2 B14380747 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione CAS No. 89556-88-7](/img/structure/B14380747.png)
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a dithiane ring and a pyrrolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The dithiane ring is formed through a thioacetalization reaction, which is a common method for protecting carbonyl groups . The pyrrolidine-2,5-dione moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial to ensure high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Various substituted dithiane derivatives
Aplicaciones Científicas De Investigación
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions and subsequent deprotection under mild conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and removed under specific conditions, allowing for selective reactions in complex synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP): A compound with similar dithiane rings but different overall structure.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Another related compound with dithiane rings.
Uniqueness: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is unique due to its combination of a dithiane ring and a pyrrolidine-2,5-dione moiety.
Propiedades
Número CAS |
89556-88-7 |
|---|---|
Fórmula molecular |
C13H19NO2S2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[5-(1,3-dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H19NO2S2/c15-11-6-7-12(16)14(11)8-3-1-2-5-13-17-9-4-10-18-13/h5H,1-4,6-10H2 |
Clave InChI |
BPYOPYFBXNORMP-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=CCCCCN2C(=O)CCC2=O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


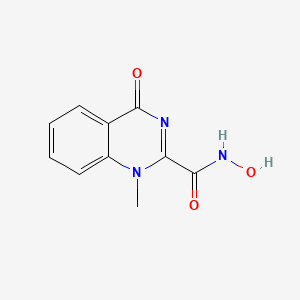

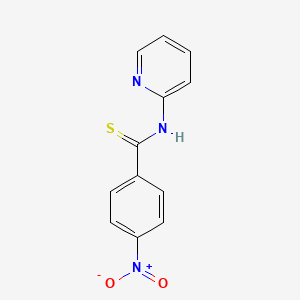
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

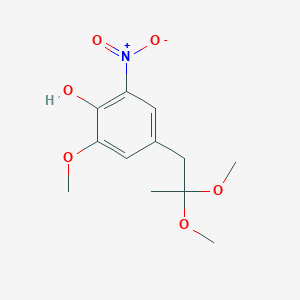
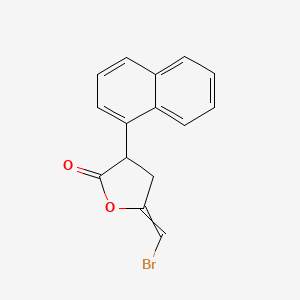
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
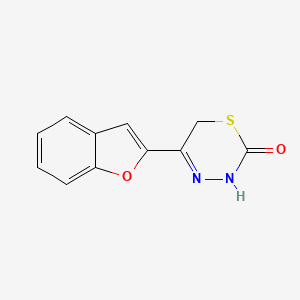
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)


